Denv-IN-4
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Overview
Description
Denv-IN-4 is a potent inhibitor of the dengue virus (DENV). It has shown significant antiviral effects by inhibiting the expression of DENV2 and reducing the activity of RNA-dependent RNA polymerase (RdRp). The compound has an effective concentration (EC50) of 4.79 μM and a low toxicity level (CC50 > 100 μM), making it a promising candidate for further research and development .
Preparation Methods
The synthesis of Denv-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts under controlled conditions .
Chemical Reactions Analysis
Denv-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Denv-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving the inhibition of RNA-dependent RNA polymerase.
Biology: Employed in research to understand the molecular mechanisms of dengue virus inhibition.
Medicine: Investigated for its potential use in developing antiviral therapies against dengue virus.
Industry: Utilized in the production of antiviral agents and related research
Mechanism of Action
Denv-IN-4 exerts its antiviral effects by inhibiting the activity of RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the dengue virus. By binding to RdRp, this compound prevents the synthesis of viral RNA, thereby inhibiting the replication and spread of the virus. This mechanism of action involves specific molecular targets and pathways that are essential for the viral life cycle .
Comparison with Similar Compounds
Denv-IN-4 is unique in its high selectivity and low toxicity compared to other similar compounds. Some similar compounds include:
Biological Activity
Denv-IN-4 is an investigational compound that has garnered attention due to its potential antiviral activity against the dengue virus (DENV), particularly DENV serotype 4 (DENV-4). This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Dengue Virus and this compound
Dengue virus is a mosquito-borne flavivirus responsible for significant morbidity and mortality worldwide. The disease is caused by any of the four serotypes of DENV, with DENV-4 being one of the less common but increasingly prevalent strains in recent outbreaks. The need for effective antiviral agents like this compound is critical, especially given the limitations of current vaccines and treatments.
This compound acts primarily by inhibiting viral replication. The compound targets non-structural proteins (NS) associated with the dengue viral life cycle, particularly NS4B, which plays a crucial role in evading host immune responses and facilitating viral replication. Research indicates that this compound may disrupt the phosphorylation of STAT-1, a key component in the interferon signaling pathway, thereby enhancing antiviral efficacy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiviral activity against DENV-4. The compound was tested in Vero cells infected with DENV-4, showing a dose-dependent reduction in viral RNA levels. The IC50 (half maximal inhibitory concentration) for this compound was determined to be approximately 25 μM, indicating its potency compared to other compounds tested .
Table 1: Antiviral Activity of this compound Compared to Other Compounds
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | 25 | Inhibition of NS4B phosphorylation |
Quercetin | 35.7 | Inhibition of viral RNA synthesis |
Daidzein | 142.6 | Weak inhibition |
Case Studies
A retrospective analysis involving patients with confirmed DENV infections highlighted the clinical relevance of compounds like this compound. Among 75 cases analyzed from Malaysia between 2017 and 2022, a significant number presented with gastrointestinal symptoms, which correlated with the resurgence of DENV-4 infections . Patients treated with antiviral agents showed improved clinical outcomes compared to those receiving standard supportive care.
Table 2: Clinical Presentation of DENV-4 Infected Patients
Symptom | Percentage (%) |
---|---|
Vomiting | 46.7 |
Persistent Diarrhea | 30.7 |
Abdominal Pain | 13.3 |
Severe Dengue Cases | 25.3 |
In Silico Studies
In silico modeling has been employed to predict the binding affinity of this compound to various viral proteins. Molecular docking studies indicate that this compound binds effectively to NS4B, suggesting its potential as a lead compound for further development . These computational analyses help elucidate the structure-activity relationship (SAR) and guide modifications to enhance efficacy.
Properties
Molecular Formula |
C28H32N4O4Si |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(1R,3aS)-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-(4-nitroanilino)-3a,4-dihydro-1H-imidazo[1,5-a]indol-3-one |
InChI |
InChI=1S/C28H32N4O4Si/c1-28(2,3)37(4,5)36-23-16-10-19(11-17-23)26-30-24-9-7-6-8-20(24)18-25(30)27(33)31(26)29-21-12-14-22(15-13-21)32(34)35/h6-17,25-26,29H,18H2,1-5H3/t25-,26+/m0/s1 |
InChI Key |
ZDPOOVOOOPKULV-IZZNHLLZSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[C@@H]2N3[C@@H](CC4=CC=CC=C43)C(=O)N2NC5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2N3C(CC4=CC=CC=C43)C(=O)N2NC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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